molecular formula C7H3Cl3O2 B15399291 Me-triCl-p-benzoquinone radical CAS No. 4592-97-6

Me-triCl-p-benzoquinone radical

Cat. No.: B15399291
CAS No.: 4592-97-6
M. Wt: 225.5 g/mol
InChI Key: ZBWPOKNIKGLQBA-UHFFFAOYSA-N
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Description

General Context of Benzoquinone Radical Chemistry

Benzoquinone and its derivatives are fundamental players in a vast array of chemical and biological processes. Their chemistry is largely dictated by their ability to undergo reversible one-electron reduction to form semiquinone radical species, which can be further reduced to hydroquinone (B1673460). rsc.org These redox capabilities are central to their roles in biological electron transport chains, such as in photosynthesis and cellular respiration, where they are involved in ATP generation. ontosight.ainih.gov In synthetic chemistry, quinone radicals serve as crucial intermediates and catalysts in various reactions due to their redox activity. ontosight.ai The stability and reactivity of these radicals are significantly influenced by the nature and position of substituents on the quinone ring. ontosight.aiacs.org

Academic Significance of Halogenated and Alkyl-Substituted Quinone Radicals in Contemporary Chemical Research

The introduction of halogen atoms and alkyl groups onto the benzoquinone framework dramatically alters its electronic properties and, consequently, its chemical behavior. Halogens, being electron-withdrawing, and alkyl groups, being electron-donating, provide a powerful tool for tuning the redox potential of the quinone system. acs.orgresearchgate.net This tunability is of immense interest in several areas of contemporary research:

Materials Science: Substituted quinones are being extensively investigated as promising materials for organic electronics, including batteries and capacitors, due to their high theoretical capacity and tunable redox properties. rsc.orgacs.org

Organic Synthesis: The modified reactivity of halogenated and alkyl-substituted quinone radicals makes them valuable reagents and intermediates in organic synthesis. nih.gov For instance, halogenated quinones can participate in metal-independent decomposition of hydroperoxides. pnas.org

Biological Chemistry: Understanding how substituents affect the redox properties and stability of quinone radicals provides insights into the mechanisms of action of naturally occurring quinones and the toxicology of halogenated environmental contaminants. pnas.orgnih.gov

The study of these substituted radicals often involves advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) to probe their electronic structure and reactivity. nu.edu.kzljmu.ac.uk

Specific Research Focus: The Me-triCl-p-benzoquinone Radical

The this compound, with its specific combination of a methyl group and three chlorine atoms, presents a unique case study for understanding the interplay of electron-donating and electron-withdrawing effects on a quinone radical. ontosight.ai

Rationale for Investigating Substituted Quinone Radical Species

The investigation of substituted quinone radicals like Me-triCl-p-benzoquinone is driven by several key factors:

Fundamental Understanding: Studying how different substituents influence the electronic structure, stability, and reactivity of the radical provides fundamental insights into structure-property relationships in organic molecules. acs.org

Designing Novel Materials: By systematically modifying the substituents, researchers can design new quinone-based materials with tailored redox potentials for specific applications, such as high-performance batteries or sensors. rsc.org

Elucidating Reaction Mechanisms: The unique reactivity of substituted quinone radicals can be harnessed to develop new synthetic methodologies or to better understand complex reaction mechanisms in which they act as intermediates. nih.govpnas.org

The presence of both an electron-donating methyl group and strongly electron-withdrawing chlorine atoms in the this compound makes it a particularly interesting subject for research, as these opposing electronic influences can lead to novel chemical properties and reactivity patterns. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValue
Formula C₇H₃Cl₃O₂
Molecular Weight 225.457
CAS Registry Number 4592-97-6
IUPAC Standard InChI InChI=1S/C7H3Cl3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h1H3
IUPAC Standard InChIKey ZBWPOKNIKGLQBA-UHFFFAOYSA-N

Data sourced from the NIST WebBook. nist.gov

Properties

CAS No.

4592-97-6

Molecular Formula

C7H3Cl3O2

Molecular Weight

225.5 g/mol

IUPAC Name

2,3,5-trichloro-6-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H3Cl3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h1H3

InChI Key

ZBWPOKNIKGLQBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Me Tricl P Benzoquinone Radical and Precursor Compounds

Precursor Synthesis and Functionalization Techniques

The synthesis of the precursor, 2-methyl-3,5,6-trichloro-p-benzoquinone, is a critical first step. The general approach often involves the oxidative chlorination of a suitable phenol (B47542) or cresol. For instance, the synthesis can commence with 2-methylphenol, which is subjected to controlled chlorination followed by oxidation to yield the desired trisubstituted benzoquinone.

Functionalization techniques for polychlorinated benzoquinones are also pertinent. These methods allow for the introduction of various substituents onto the quinone ring, which can modulate the electronic properties of the resulting radical. Direct C-H functionalization of quinones has been achieved using catalytic systems, which can be a more efficient alternative to traditional methods that may require pre-halogenation. nih.gov For example, palladium-catalyzed cross-coupling reactions have been utilized to functionalize halogenated quinones. nih.gov

Precursor Synthesis Approach Starting Material Key Reagents Significance
Oxidative Chlorination2-MethylphenolChlorine, Oxidizing Agent (e.g., Nitric Acid)A direct route to introduce both methyl and chloro substituents.
Functionalization of Chloranil (B122849)ChloranilMethylating AgentAllows for the stepwise introduction of the methyl group onto a pre-existing polychlorinated quinone core.
Direct C-H FunctionalizationSubstituted Benzene (B151609)Palladium/Copper Catalysis, Boronic AcidsOffers a modern and efficient method for creating substituted quinones. nih.gov

Radical Generation Strategies

Once the precursor is synthesized, the generation of the Me-triCl-p-benzoquinone radical can be achieved through several distinct strategies, each with its own advantages for specific experimental contexts.

Electrochemical Generation Routes (e.g., In-situ Electrolytic ESR)

Electrochemical methods offer precise control over the generation of radical species. In-situ electrolytic Electron Spin Resonance (ESR) is a powerful technique for both generating and characterizing radical ions. researchgate.netjeol.comjeol.com This method involves the electrochemical reduction of the precursor quinone within an ESR spectrometer's resonant cavity. researchgate.netjeol.comjeol.com By applying a specific potential, a one-electron reduction can be induced, leading to the formation of the corresponding semiquinone radical anion. researchgate.net

The setup for such an experiment typically includes a specialized electrolytic cell with a working electrode made of a material like gold or platinum. jeol.comjeol.com The precursor is dissolved in a suitable solvent with a supporting electrolyte to ensure conductivity. jeol.comjeol.com

Parameter Description Typical Value/Condition
Applied PotentialThe voltage applied to the working electrode to initiate the reduction.Dependent on the specific quinone's redox potential.
SolventMust dissolve the precursor and supporting electrolyte and be stable under the experimental conditions.Dimethylformamide (DMF), Acetonitrile (ACN)
Supporting ElectrolyteAn inert salt that provides conductivity to the solution.Tetrabutylammonium perchlorate (TBAP)
Working ElectrodeThe electrode where the reduction occurs.Platinum, Gold, or Mercury

Chemical Reduction and Oxidation Methods

Chemical methods provide a straightforward route to generate semiquinone radicals. nih.govacs.org The reduction of a quinone to a semiquinone radical can be achieved by the addition of one electron and one proton. researchgate.net This can be accomplished using a variety of reducing agents. Conversely, the oxidation of the corresponding hydroquinone (B1673460) can also yield the semiquinone radical. researchgate.netnih.govacs.org

A common method involves the comproportionation reaction between a quinone and its corresponding hydroquinone. acs.org In alkaline solutions, hydroquinones can undergo autoxidation to form semiquinone radicals. nih.govacs.org

Method Reactants Conditions Outcome
Chemical ReductionQuinone, Reducing Agent (e.g., Sodium Dithionite)Aprotic SolventFormation of the semiquinone radical anion.
Chemical OxidationHydroquinone, Oxidizing Agent (e.g., Oxygen in alkaline solution)Alkaline pHGeneration of the semiquinone radical. nih.govacs.org
ComproportionationQuinone, HydroquinoneNeutral or Alkaline pHEquilibrium formation of the semiquinone radical. acs.org

Photochemical and Photo-induced Electron Transfer Approaches

Photoinduced electron transfer (PET) is a fundamental process that can be harnessed to generate radical ions. nih.govnih.govyoutube.com In a typical PET process, a photosensitizer absorbs light and enters an excited state. youtube.com This excited state can then either accept an electron from or donate an electron to another molecule to generate radicals. youtube.com For the generation of the this compound, a scenario where the precursor quinone in its excited state accepts an electron from a suitable donor is plausible.

Studies on the photochemistry of benzoquinone have shown that irradiation can lead to the formation of semiquinone radicals. nih.gov The process often begins with the excitation of the quinone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. nih.gov This triplet-state quinone is a potent oxidizing agent and can abstract a hydrogen atom or an electron from a donor molecule to form the semiquinone radical.

Approach Key Components Mechanism
Photosensitized ReductionQuinone, Photosensitizer, Electron DonorThe excited photosensitizer transfers an electron to the quinone.
Direct PhotolysisQuinone, UV/Vis Light SourceThe quinone absorbs a photon and, in its excited state, reacts with a donor to form the radical. nih.gov
Photo-induced Electron TransferDonor-Acceptor DyadIntramolecular electron transfer upon photoexcitation. nih.gov

Radical Induction in Polymerization Systems

In the context of polymerization, quinones, including benzoquinone derivatives, are well-known for their role as inhibitors or retarders of free-radical polymerization. doubtnut.comstudy.comyoutube.comdoubtnut.com They function by efficiently trapping reactive propagating radicals to form stable, less reactive radical adducts. doubtnut.comstudy.comdoubtnut.com The interaction of a growing polymer radical with a quinone results in the formation of a resonance-stabilized semiquinone-type radical that is generally incapable of initiating further polymerization. doubtnut.comstudy.com

This inhibitory effect is a direct consequence of the generation of a stable radical derived from the quinone. Therefore, a polymerization system can be used as a medium to generate and study the behavior of the this compound. By introducing the precursor quinone into a system where free radicals are being generated (e.g., through thermal or photochemical initiation), the quinone will be converted into its radical form.

Polymerization System Component Role Interaction with Me-triCl-p-benzoquinone
Monomer (e.g., Styrene, Methyl Methacrylate)The building block of the polymer chain.-
Initiator (e.g., AIBN, Benzoyl Peroxide)Generates the initial free radicals to start polymerization.The initiator-derived radicals can be trapped by the quinone.
Propagating Radical ChainThe growing polymer chain with a radical end.Reacts with the quinone to form a stable quinone-terminated radical, thus inhibiting polymerization. doubtnut.comstudy.com

Advanced Spectroscopic Characterization and Structural Elucidation of Me Tricl P Benzoquinone Radical Species

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as the Me-triCl-p-benzoquinone radical.

Hyperfine Coupling Constant Analysis for Unpaired Electron Spin Density Distribution

The distribution of the unpaired electron's spin density within the radical is revealed through the analysis of hyperfine coupling constants. libretexts.org In semiquinone radicals, the spin density is primarily delocalized over the oxygen and carbon atoms of the p-network. researchgate.net For the related p-benzoquinone radical anion, the four equivalent protons on the benzene (B151609) ring lead to a five-line EPR spectrum with an intensity ratio of 1:4:6:4:1. jeol.comjeol.com The hyperfine coupling constant for these protons is approximately 2.37 G. nih.gov

In the case of the trimethyl-1,4-benzoquinone anion-radical, a close analog, density functional theory (DFT) calculations have been used to determine the isotropic hyperfine interaction constants of the unpaired electron with the hydrogen nuclei. researchgate.net These theoretical calculations show good agreement with experimental EPR spectra. researchgate.net The spin density is highest at the N(5) position in the neutral flavin semiquinone, a related class of radicals. umich.edu

Anion Radical and Cation Radical Identification and Characterization

EPR spectroscopy is instrumental in identifying and characterizing both anion and cation radicals. The anion radical of p-benzoquinone (BQ) can be generated electrochemically, and its in-situ ESR detection in aqueous media has been demonstrated. researchgate.net At pH values greater than 3.1, a hyperfine structure corresponding to the BQ anion radical is observed. researchgate.net The formation of semiquinone radicals from the reduction of quinones by enzymes like xanthine (B1682287) oxidase has also been confirmed by EPR. nih.gov

The radical cation of p-benzoquinone has also been studied, exhibiting very unusual spectroscopic features due to vibronic coupling between the ground and a low-lying excited state. rsc.org Exposure of p-benzoquinone to gamma rays at low temperatures produces the cation, which is identified by its asymmetric quintet EPR spectrum, indicating coupling to four equivalent protons. rsc.org

Effects of Solvent and Temperature on EPR Spectral Features

The features of an EPR spectrum can be significantly influenced by the solvent and temperature. For semiquinone radicals derived from 3,4-dihydroxybenzoic acid, the polarity of the solvent affects the charge delocalization onto the oxygen atoms and the C-O bond distances. nationalmaglab.org An increase in solvent polarity leads to a stabilization of the negative charge on the oxygen atoms. nationalmaglab.org Computational studies using a conductor-like screening model (COSMO) and the inclusion of explicit water molecules have shown that the presence of water in the first hydration sphere is crucial for accurately predicting the radical's properties. researchgate.net Variable-temperature X-ray diffraction and EPR data on the p-benzosemiquinone radical support a dynamical disorder of the proton, which is stabilized by a low-barrier O-H---O hydrogen bond. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Radical Species and Their Precursors

UV-Vis spectroscopy provides valuable information about the electronic transitions in both the radical species and their parent molecules. The precursor, 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil), exhibits characteristic UV/Visible absorption spectra. nist.gov The electronic absorption spectra of 1,4-benzoquinone (B44022) and its hydroxy derivatives have been studied in detail, with interpretations of the electronic bands aided by computational methods. nih.gov The radical anion of p-benzoquinone has been investigated in various phases, with its excited state structure being a key area of focus. scispace.com The radical cation, however, does not show significant absorptions in the accessible energy range of some experiments. scispace.com A related compound, 2,3,5-trichloro-6-(4-methylpiperidin-1-yl)-1,4-benzoquinone, is a purple chromophore with an absorption maximum that varies with the solvent, for instance, 563 nm in acetone (B3395972) and 576 nm in dichloromethane. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers insights into the molecular structure and bonding of radical species. The IR spectrum of the p-benzoquinone radical cation shows a complex pattern of features, which is a result of vibronic coupling. rsc.org The intensities of many IR transitions are significantly enhanced upon ionization due to "intensity borrowing" from an electronic transition. scispace.com Theoretical calculations of the IR spectrum of 1,4-benzoquinone show a very intense peak around 1723 cm⁻¹, attributed to the stretching mode of the C-C=O fragment. researchgate.net Experimental gas-phase spectra show a corresponding high-intensity peak at 1700 cm⁻¹. researchgate.net The IR spectra of molecular complexes of p-benzoquinone with aromatic amines reveal two carbonyl absorption bands, suggesting a localized site for charge transfer. rsc.org

X-ray Diffraction Studies of Radical Salts or Co-crystals

Computational and Theoretical Investigations of Me Tricl P Benzoquinone Radical

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been leveraged to understand the properties of benzoquinone radicals, providing a robust framework for studying the Me-triCl-p-benzoquinone radical. Density Functional Theory (DFT) is a prominent method, with functionals like B3LYP and M06-2X being frequently used. researchgate.netnih.govnrel.gov For instance, the M06-2X functional, paired with the def2-TZVP basis set, has been found to offer a good balance of accuracy and computational cost for organic radicals. nih.govnrel.gov Hybrid Hartree-Fock/density-functional (HF/DF) methods, such as B3P86 and B3LYP with a 6-31G(d) basis set, have also demonstrated success in accurately predicting the geometries of benzoquinones. researchgate.net

Ab initio methods, such as the STO-3G SCF (unrestricted Hartree-Fock) and second-order Møller-Plesset perturbation (MP2) theory, have also been applied to study benzoquinone radical anions and their ion pairs. nih.govrsc.org While these methods provide valuable information, unrestricted Hartree-Fock (UHF) and UMP2 wave functions can sometimes be affected by significant spin contamination for radical species. nih.gov To address this, multistate multireference perturbation theory has been employed for a more accurate description of the electronic structure of the p-benzoquinone anion. rsc.org

Electronic Structure Analysis and Spin Density Mapping

Computational studies have been instrumental in elucidating the electronic structure and spin density distribution of benzoquinone-type radicals. The addition of an electron to a p-benzoquinone results in the formation of a semiquinone radical anion, which is accompanied by a geometric shift from a quinonoid to a more benzenoid form. researchgate.net

Spin density analysis reveals how the unpaired electron is distributed across the radical. For the p-benzosemiquinone radical, analysis of spin density data indicates a predominance of a phenoxyl-type radical anion. nih.gov In substituted benzoquinones, the nature and position of substituents significantly influence the spin density distribution. For the trimethyl-1,4-benzoquinone anion-radical, DFT calculations have been used to determine the hyperfine interaction constants of the unpaired electron with the hydrogen nuclei, which are in good agreement with experimental EPR data. researchgate.net This demonstrates the power of computational methods in interpreting experimental spectroscopic results.

Prediction of Redox Potentials and Thermodynamic Stability of Radical Species

The stability of organic radicals is a key factor in determining the thermodynamics and kinetics of many chemical reactions. nih.govnrel.gov Thermodynamic stabilization, through effects like conjugation, is a necessary but not solely sufficient condition for a radical's persistence; kinetic stabilization through steric hindrance is also crucial. nrel.govrsc.org

Computational chemistry provides powerful tools for predicting the redox potentials of quinones. DFT-based molecular dynamics (DFTMD) has been used to compute redox free energies and acidity constants for the reduction of aqueous 1,4-benzoquinone (B44022). nih.gov It has been noted that the DFT approximation is a primary source of error in calculating oxidation free energies. nih.gov The redox potential of quinones is highly dependent on the nature of their substituents; electron-withdrawing groups increase the potential, while electron-donating groups decrease it. mdpi.com For instance, intramolecular hydrogen bonds between a quinone group and a hydroxyl group can lead to an anomalous increase in the redox potential. researchgate.net The electron affinity of the this compound has been experimentally determined to be 2.545 ± 0.048 eV. nist.gov

Computational Simulation of Spectroscopic Parameters

Computational methods are widely used to simulate spectroscopic parameters, such as Electron Paramagnetic Resonance (EPR) coupling constants, which provides a means to validate and interpret experimental spectra. For the trimethyl-1,4-benzoquinone anion-radical, DFT calculations of the isotropic hyperfine interaction constants were used to simulate the EPR spectrum, showing good agreement with experimental results. researchgate.net

Time-resolved EPR spectroscopy, combined with analysis using Bloch equations and hyperfine parameters, has been used to study the electron-spin-polarization pathways of p-benzosemiquinone. nih.gov Such studies have identified the contributions of both the triplet mechanism and the radical pair mechanism to the observed polarization. nih.gov

Elucidation of Reaction Pathways and Energy Landscapes

Quantum chemical calculations are essential for mapping out the reaction pathways and energy landscapes of radical reactions. nrel.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction mechanism. For example, DFT and ab initio molecular dynamics simulations have been used to systematically investigate the reaction mechanism between the methylidyne radical and 2,3,7,8-tetrachlorodibenzo-p-dioxin, a related chlorinated aromatic compound. nih.gov These calculations can identify barrierless reaction pathways and thermodynamically and kinetically favorable routes. nih.gov

Molecular Dynamics Simulations for Environmental Interactions

While specific molecular dynamics (MD) simulations for the this compound are not detailed in the provided context, the application of MD simulations to similar systems highlights its potential utility. MD simulations can be used to study the interactions of radicals with their environment, such as solvent molecules. nih.gov For instance, DFT-based molecular dynamics has been employed to study the reduction of aqueous 1,4-benzoquinone, providing insights into the role of the solvent in the reaction. nih.gov These simulations can capture the dynamic nature of these interactions, which is crucial for understanding reaction kinetics and mechanisms in solution. nih.gov

Reaction Mechanisms and Chemical Reactivity of Me Tricl P Benzoquinone Radical

Electron Transfer Processes and Redox Chemistry

The redox chemistry of the Me-triCl-p-benzoquinone radical is central to its function. It can undergo both one-electron reduction and oxidation, and these processes can be coupled with proton transfer, leading to complex reaction pathways.

One-Electron Reduction/Oxidation Pathways and Kinetics

The this compound is an intermediate in the one-electron reduction of its parent quinone. The reduction of quinones typically proceeds in two single-electron steps, with the semiquinone radical anion being the intermediate. researchgate.net The formation of semiquinone radicals from the reaction of p-benzoquinone and its derivatives with alkoxy ions has been studied, revealing that the reaction rates are first order for both the benzoquinones and the alkoxy ions in many cases. kyoto-u.ac.jp The kinetics of these electron transfer reactions are rapid, often occurring on the microsecond to nanosecond timescale. researchgate.net The reduction potentials of quinones are influenced by their substituents, with electron-withdrawing groups like chlorine increasing the potential. nih.gov

Pulse radiolysis studies have been instrumental in elucidating the kinetics of electron transfer reactions involving benzoquinones. For instance, the reaction of various radicals with benzoquinone can lead to either radical addition or electron transfer, resulting in the formation of semiquinone radical anions. researchgate.net The rate constants for electron transfer from radicals derived from alcohols, deoxyribose, and other biological molecules to p-benzoquinone are very high, on the order of 5 x 10⁹ M⁻¹s⁻¹. researchgate.net

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are transferred. nih.gov In the context of quinone chemistry, PCET is crucial for the interconversion between quinones, semiquinones, and hydroquinones. nih.gov The mechanism of PCET can be either concerted, where the electron and proton transfer in a single step, or stepwise, with initial electron transfer followed by proton transfer (ETPT) or vice versa (PTET). nih.govrsc.org

The oxidation of hydroquinones and the reduction of quinones often proceed via PCET pathways. For example, the oxidation of hydroquinone (B1673460) by a metal complex can involve concerted electron-proton transfer. nih.gov The environment, including the presence of proton donors and acceptors, significantly influences the operative PCET mechanism. nih.gov Computational studies have shown that for many quinones, there is an approximately linear correlation between their one-electron reduction potentials, pKa values, and two-electron/two-proton reduction potentials, although deviations can occur due to factors like intramolecular hydrogen bonding and steric effects. nih.gov The theoretical framework for PCET acknowledges the quantum mechanical nature of both electron and proton tunneling. researchgate.netyoutube.com

Radical Addition Reactions to Unsaturated Systems

The this compound, like other radical species, can undergo addition reactions with unsaturated systems such as alkenes. ic.ac.uk This process is a key step in the formation of carbon-carbon bonds. ic.ac.uk The addition of a radical to an alkene proceeds via attack at the double bond, leading to the formation of a new radical species that can then propagate a reaction chain. researchgate.net

Pulse radiolysis studies have shown that radicals with different electronic structures, such as chloroalkyl and hydroxyalkyl radicals, can add to benzoquinone and its derivatives. researchgate.net This addition results in the formation of substituted semiquinone radicals. researchgate.net The competition between radical addition and electron transfer is a key feature of the reactivity of quinones with radicals. researchgate.net

Role as Reactive Intermediates in Organic Transformations

The this compound is a classic example of a reactive intermediate in organic chemistry. researchgate.netlibretexts.org Reactive intermediates are short-lived, high-energy species that are formed during a reaction and quickly convert to other molecules. researchgate.net Radicals are characterized by the presence of an unpaired electron, which makes them highly reactive. libretexts.org

The this compound can be generated through various methods, including the one-electron reduction of the parent quinone or the one-electron oxidation of the corresponding hydroquinone. nih.gov Once formed, this radical can participate in a variety of transformations, acting as an intermediate in redox reactions and radical-mediated processes. nih.gov For example, it can be involved in the synthesis of complex molecules where a quinone moiety is introduced. nih.gov

Interactions with Other Radical Species and Radical Scavenging Mechanisms

The this compound readily interacts with other radical species. These interactions can lead to termination reactions, where two radicals combine to form a stable, non-radical product, or to scavenging processes, where the benzoquinone derivative traps other radicals. youtube.com

Benzoquinones are well-known radical scavengers. nih.gov They can react with and neutralize highly reactive radicals, thereby inhibiting or retarding radical-mediated processes. frontiersin.org The scavenging mechanism often involves the addition of the radical to the quinone ring, forming a more stable, resonance-stabilized radical adduct. youtube.com This adduct is less reactive and can interrupt a chain reaction. youtube.com The efficiency of a radical scavenger is related to its ability to react quickly with transient radicals and the stability of the resulting radical adduct. mdpi.comresearchgate.net

Influence on Free Radical Polymerization Processes (e.g., Inhibition, Initiation)

The this compound and its parent quinone can significantly influence free radical polymerization. libretexts.org Benzoquinones are widely recognized as inhibitors or retarders of this type of polymerization. mdpi.comrsc.orgnih.gov

Inhibition: The inhibitory effect of benzoquinones stems from their ability to act as radical scavengers. mdpi.com During polymerization, which proceeds via a chain reaction involving propagating radicals, the benzoquinone can react with these radicals. fujifilm.comlibretexts.org This reaction forms a stable, non-reactive or less reactive radical, effectively terminating the growing polymer chain and slowing down or stopping the polymerization process. youtube.commdpi.com The presence of benzoquinone can introduce an induction period in the polymerization, during which no significant polymer formation is observed. mdpi.com

Initiation: While primarily known as inhibitors, under certain conditions, species derived from benzoquinones might participate in initiation steps, although this is less common. researchgate.netresearchgate.net The focus of their role in polymerization is overwhelmingly on inhibition. mdpi.com The effectiveness of a benzoquinone as an inhibitor depends on its concentration and the specific monomer being polymerized. nih.gov

Photoreactivity and Photoreduction Mechanisms

The this compound, a species of significant interest in photochemistry, exhibits distinct photoreactivity and undergoes photoreduction through specific mechanistic pathways. The study of its behavior under illumination provides valuable insights into the electronic and structural dynamics of quinone radicals.

The photoreactivity of quinone radicals is intrinsically linked to their electronic absorption spectra. In the case of related p-benzoquinone radical cations, the electronic and vibrational absorption spectra have been characterized, revealing complex spectroscopic features. These features are influenced by vibronic coupling, a phenomenon where electronic and vibrational motions are interdependent. While detailed studies specifically on the this compound are limited in publicly accessible literature, the behavior of the parent p-benzoquinone radical cation provides a foundational understanding. For instance, the electronic and vibrational absorption spectra of the p-benzoquinone radical cation have been investigated in an argon matrix. rsc.org

The photoreduction of quinones and their radical species often involves the abstraction of hydrogen atoms from a suitable donor molecule upon photoexcitation. The process is initiated by the absorption of light, which promotes the radical to an excited state. This excited state is typically more reactive and capable of participating in chemical reactions that would be kinetically unfavorable in the ground state.

Detailed research findings on the photoreduction mechanisms of the this compound itself are not extensively detailed in the available search results. However, the general principles of quinone photoreduction can be applied. The presence of both a methyl group and three chlorine atoms on the benzoquinone ring will significantly influence the electronic properties and, consequently, the photoreactivity of the radical. The electron-withdrawing nature of the chlorine atoms would be expected to increase the electron affinity of the molecule, potentially affecting the energy of its excited states and its reduction potential.

To illustrate the type of data that would be central to understanding the photoreactivity of this radical, the following interactive data table presents hypothetical research findings based on the principles of quinone photochemistry.

Wavelength (nm)Quantum Yield (Φ)SolventHydrogen Donor
3500.45AcetonitrileIsopropanol
4200.21MethanolCyclohexane
2800.68DichloromethaneToluene

This table is illustrative and based on general principles of quinone photoreactivity, not on specific experimental data for the this compound found in the search results.

Further research would be necessary to fully elucidate the specific photoreduction pathways and quantum yields for the this compound under various conditions. Such studies would likely involve techniques such as laser flash photolysis to observe transient species and determine reaction kinetics, as well as computational chemistry to model the excited state properties and reaction mechanisms.

Advanced Applications and Emerging Research Directions Involving Me Tricl P Benzoquinone Radical

Design and Application in Redox Catalysis and Organic Synthesis

The inherent ability of quinones to act as redox-active species makes them valuable in chemical synthesis, where they can function as intermediates or catalysts. ontosight.ai The Me-triCl-p-benzoquinone radical, with its distinct substitution pattern, possesses tailored redox properties that are a focus of study for developing new chemical reactions. ontosight.ai The presence of three chlorine atoms enhances the electron-withdrawing capacity of the molecule, influencing its reactivity and stability in catalytic cycles. ontosight.ai

In the broader context of radical chemistry, visible-light photoredox catalysis has emerged as a powerful method for generating reactive radical species under mild conditions. nih.gov While research is specific to the this compound, the principles established in generating other radicals, such as acyl radicals from various precursors, inform the potential pathways for its utilization in synthetic transformations. nih.gov The development of catalytic systems that exploit the specific redox potential of the this compound is a promising avenue for enabling novel and efficient organic syntheses.

Integration into Molecular Electronics and Spintronics

The ability to control and switch physical properties at the molecular level is the foundation of molecular electronics and spintronics. Benzoquinone-based materials are particularly promising in this field due to their redox-switchable characteristics. mdpi.com The transition between the diamagnetic benzoquinone state, the paramagnetic semiquinone radical state, and the dianionic hydroquinone (B1673460) state allows for the modulation of both conductivity and magnetism within a single material. mdpi.comrsc.org

Research into metal-organic frameworks (MOFs) incorporating benzoquinoid ligands has shown that reversible redox processes can trigger a simultaneous switching of magnetic and charge transport properties. mdpi.com This dual functionality makes these materials highly suitable for future spintronic technologies. mdpi.com The this compound, as a stable semiquinone, is a key component in this strategy. Its specific electronic structure, influenced by its substituents, would directly impact the energy levels and spin state of the material, offering a way to fine-tune the performance of molecular-scale electronic and spintronic devices.

Development of Advanced Materials (e.g., Metal-Organic Frameworks, Redox-Active Polymers)

The this compound and its parent quinone are excellent candidates for use as building blocks in advanced materials like Metal-Organic Frameworks (MOFs) and redox-active polymers. mdpi.comrsc.org Quinone derivatives are valued as "redox-active linkers" that can be integrated into supramolecular structures to impart functionality. rsc.org

In MOFs, benzoquinone-based ligands serve as a platform for creating porous, redox-active materials with switchable properties. mdpi.com The reversible one-electron reduction to form the semiquinone radical species is central to this capability. rsc.org The porosity of these frameworks is an additional key feature, allowing for the inclusion of electrolytes, which makes them promising as electrode materials for rechargeable energy storage systems. mdpi.com The functionalization of the quinone ring with substituents like methyl and chloro groups is a critical strategy for tailoring the redox potential and the stability of the resulting radical anions, thereby tuning the electrochemical performance of the final material. rsc.org

FeatureDescriptionApplication RelevanceSource
Redox Activity Reversible reduction from quinone to semiquinone radical and hydroquinone.Enables switching of magnetic and conductive properties. mdpi.comrsc.org
Tunability Chemical functionalization of the quinone ring alters redox potential and stability.Allows for fine-tuning material properties for specific applications. mdpi.comrsc.org
Porosity in MOFs Porous channels facilitate the movement of ions (e.g., electrolytes).Crucial for applications in electrodes, flow batteries, and sensors. mdpi.com
Supramolecular Architecture Can form extended, stable frameworks while undergoing redox changes.Ensures the structural integrity of the material during operation. mdpi.com

Utilization in Photoelectrochemical Systems and Photo-catalysis

Benzoquinones are actively investigated for their role in photocatalytic systems, particularly for probing the activity of reactive oxygen species. researchgate.net In studies involving heterogeneous photocatalysis, 1,4-benzoquinone (B44022) has been used as a scavenger for superoxide (B77818) radicals (O₂⁻). researchgate.net Research has shown that under certain conditions, benzoquinone can react directly with photogenerated electrons to be reduced to 1,4-hydroquinone. researchgate.net

This reactivity highlights the potential for substituted quinones like Me-triCl-p-benzoquinone in designing advanced photoelectrochemical systems. By tailoring the electron affinity and redox potential through its specific methyl and chlorine substituents, the this compound could be used to control electron flow, manage charge separation, or act as a redox mediator in artificial photosynthesis and other photocatalytic processes. ontosight.airesearchgate.net Its ability to engage with photogenerated electrons and radicals makes it a versatile component for converting light energy into chemical energy.

Fundamental Contributions to Understanding Electron Transfer in Complex Chemical Systems

The this compound and its parent compounds serve as important models for studying the fundamental principles of electron transfer and molecular interactions. ontosight.airsc.org The compound's defined structure allows for precise investigation of its electronic and energetic properties. nist.gov Studies on related p-benzoquinone radical cations using electron spin resonance (ESR) spectroscopy have revealed that the unpaired electron's spin is delocalized through the σ-framework, with the singly occupied molecular orbital (SOMO) comprising the in-plane oxygen p orbitals. rsc.orgrsc.org

Furthermore, detailed spectroscopic and computational analyses of p-benzoquinone radical ions have uncovered complex vibronic coupling between the ground state and low-lying excited states, which profoundly influences their spectra. rsc.org Understanding the nature of intermolecular forces is also critical. Research on p-benzoquinone complexes shows that dispersion and electrostatic interactions are the primary sources of attraction, rather than charge-transfer interactions alone. rsc.org These fundamental insights into electronic structure, vibronic coupling, and intermolecular forces are crucial for designing and predicting the behavior of complex chemical systems, from biological electron transport chains to novel electronic materials. ontosight.airsc.orgrsc.org

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